JNJ-42226314

Endocannabinoid system MAGL inhibition mechanism Drug tolerance

Researchers requiring sustained MAGL inhibition for neuropathic or inflammatory pain studies should select JNJ-42226314 for its reversible, non-covalent mechanism, which averts the functional CB1 desensitization and tolerance seen with irreversible inhibitors like JZL184 across multi-dose regimens. At the validated 3 mg/kg i.p. dose, it delivers ~80% MAGL occupancy with robust analgesia without hippocampal synaptic depression. Its clean selectivity—no activity at >50 receptors, channels, or related serine hydrolases (including FAAH, CB1, CB2) at 10 µM—ensures unambiguous target engagement attribution. Minimal species potency variation (≤1.7-fold human/mouse/rat) facilitates reliable allometric scaling from rodent efficacy to human dose prediction.

Molecular Formula C26H24FN5O2S
Molecular Weight 489.6 g/mol
Cat. No. B3013566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-42226314
Molecular FormulaC26H24FN5O2S
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2CN(C2)C(=O)C3=CC4=C(C=C3)N(C=C4)C5=CC=C(C=C5)F)C(=O)C6=NC=CS6
InChIInChI=1S/C26H24FN5O2S/c27-20-2-4-21(5-3-20)32-9-7-18-15-19(1-6-23(18)32)25(33)31-16-22(17-31)29-10-12-30(13-11-29)26(34)24-28-8-14-35-24/h1-9,14-15,22H,10-13,16-17H2
InChIKeyIVOACCSOISMVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-42226314: A Reversible Non-Covalent MAGL Inhibitor for Endocannabinoid Research and Pain Model Applications


JNJ-42226314 ([1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone) is a synthetic organic compound that functions as a potent, reversible, and non-covalent inhibitor of monoacylglycerol lipase (MAGL) [1]. As a competitive inhibitor with respect to the 2-arachidonoylglycerol (2-AG) substrate, it elevates endocannabinoid tone and demonstrates antinociceptive efficacy in preclinical models of inflammatory and neuropathic pain [1]. The compound is primarily utilized as a chemical probe to investigate MAGL-mediated endocannabinoid signaling in neurological disorders [2].

Why JNJ-42226314 Cannot Be Interchanged with Irreversible or Less Selective MAGL Inhibitors


MAGL inhibitors exhibit fundamental mechanistic divergence—irreversible (covalent) vs. reversible (non-covalent) binding—which profoundly impacts target engagement kinetics, duration of 2-AG elevation, and the therapeutic window for avoiding on-target adverse effects [1]. While irreversible inhibitors like JZL184 and KML29 produce sustained MAGL inactivation that can lead to functional tolerance and CB1 receptor desensitization, reversible inhibitors such as JNJ-42226314 offer more transient, titratable target engagement [1]. Additionally, the selectivity profile across the serine hydrolase superfamily and broader receptor panels varies markedly between inhibitors, directly influencing off-target liability and experimental reproducibility . These mechanistic and selectivity differences preclude simple interchangeability; the evidence below quantifies exactly where JNJ-42226314 diverges from its closest analogs.

JNJ-42226314 Product-Specific Quantitative Differentiation Evidence


Reversible vs. Irreversible MAGL Inhibition: Mechanistic Divergence with Functional Consequences

JNJ-42226314 is a reversible, non-covalent MAGL inhibitor, whereas JZL184 and KML29 are irreversible, covalent inhibitors [1]. In vitro reversibility assays demonstrate that JNJ-42226314 dissociates rapidly from MAGL, enabling transient target engagement. In contrast, JZL184 exhibits time-dependent, wash-resistant inhibition [2]. This mechanistic difference translates to distinct in vivo profiles: chronic administration of irreversible MAGL inhibitors induces functional CB1 receptor desensitization and tolerance to antinociceptive effects, whereas reversible inhibition with JNJ-42226314 maintains efficacy without producing cross-tolerance to CB1 agonists [1].

Endocannabinoid system MAGL inhibition mechanism Drug tolerance

Superior Human MAGL Potency: JNJ-42226314 IC50 = 1.13 nM vs. JZL184 IC50 = 8 nM

In head-to-head in vitro assays using human MAGL, JNJ-42226314 exhibits an IC50 of 1.13 nM, compared to 8 nM for JZL184, representing approximately 7-fold greater potency [1][2]. This potency advantage is consistent across species, with IC50 values of 0.67 nM (mouse brain) and 0.97 nM (rat brain) for JNJ-42226314 .

MAGL inhibitor potency 2-AG hydrolysis Enzyme inhibition

Broad-Spectrum Selectivity: Minimal Off-Target Binding Across 50+ Receptors and Channels

JNJ-42226314 was screened against an extensive in vitro selectivity panel encompassing >50 receptors, ion channels, and transporters, including adenosine, adrenergic, dopamine, serotonin, opiate, and cannabinoid receptors (CB1 and CB2), as well as FAAH and COX enzymes [1]. At concentrations up to 10 μM, no significant binding or functional inhibition was observed, confirming high selectivity for MAGL. In contrast, JZL184 exhibits moderate off-target activity at higher concentrations, and dual FAAH/MAGL inhibitors like JZL195 have broad serine hydrolase cross-reactivity .

Selectivity profiling Off-target liability Chemical probe

In Vivo Target Engagement: 80% MAGL Occupancy at 3 mg/kg with Functional Antinociception

Ex vivo autoradiography in rat brain following intraperitoneal administration revealed that JNJ-42226314 achieves approximately 80% MAGL enzyme occupancy at a dose of 3 mg/kg [1]. This level of occupancy was sufficient to significantly elevate 2-AG and norepinephrine levels and produce robust antinociception in the chronic constriction injury model of neuropathic pain, without inducing hippocampal synaptic depression or EEG gamma power reduction observed at the higher 30 mg/kg dose [1].

Target occupancy Ex vivo autoradiography Analgesic efficacy

Cross-Species Potency Consistency: IC50 Values Within 2-Fold Across Human, Mouse, and Rat

JNJ-42226314 demonstrates highly consistent MAGL inhibitory potency across human, mouse, and rat orthologs, with IC50 values of 1.13 nM (human HeLa), 0.67 nM (mouse brain), and 0.97 nM (rat brain) . In contrast, comparator JW642 shows a wider species variability: IC50 values of 3.7 nM (human), 7.6 nM (mouse), and 14 nM (rat), representing a ~4-fold span [1]. KML29 exhibits even greater variability: 5.9 nM (human), 15 nM (mouse), and 43 nM (rat), a >7-fold range [2].

Species translation Preclinical modeling Pharmacodynamics

Optimal Research Applications for JNJ-42226314 Based on Differentiated Pharmacology


Chronic In Vivo Pain Studies Requiring Sustained Efficacy Without CB1 Tolerance

Researchers investigating chronic neuropathic or inflammatory pain where repeated MAGL inhibition is necessary should prioritize JNJ-42226314 over irreversible inhibitors. The reversible binding mechanism prevents the functional CB1 desensitization and tolerance observed with covalent inhibitors like JZL184, enabling sustained antinociceptive efficacy across multi-day or multi-week dosing regimens [1]. The 3 mg/kg i.p. dose provides ~80% MAGL occupancy with robust analgesia while avoiding hippocampal synaptic depression, offering a validated therapeutic window [1].

Mechanistic Studies of Endocannabinoid Signaling Requiring Clean, MAGL-Specific Pharmacology

For experiments where off-target activity could confound interpretation—such as electrophysiological recordings, brain slice pharmacology, or signaling pathway mapping—JNJ-42226314 provides the cleanest MAGL-selective profile. Its lack of activity at >50 receptors, channels, and related serine hydrolases (including FAAH, CB1, and CB2) at concentrations up to 10 μM [2] ensures that observed 2-AG elevations and downstream effects can be confidently attributed to MAGL inhibition rather than ancillary pharmacology.

Cross-Species Translational Studies Requiring Predictable Human Dose Projections

Preclinical programs requiring accurate allometric scaling from rodent efficacy data to human dose predictions benefit from JNJ-42226314's narrow species potency variation (≤1.7-fold across human, mouse, and rat MAGL) . In contrast, inhibitors like KML29 and JW642 exhibit 4- to 7-fold species differences that introduce substantial uncertainty in human dose estimation based on rodent occupancy-efficacy relationships [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-42226314

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.